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Compound of Interest

Compound Name:
2-amino-4-methylpent-4-enoic

acid

CAS No.: 28024-78-4

Cat. No.: B6264432 Get Quote

Focus Molecule: 2-Amino-4-methylpent-4-enoic acid (AMPA /

-Methylallylglycine) Application Area: Asymmetric Pd(II)-Catalyzed C–H Functionalization
Document ID: AN-CAT-2026-AMPA Version: 1.2[1]

Executive Summary
In the realm of enantioselective C–H activation, Mono-N-Protected Amino Acids (MPAAs) have

emerged as privileged ligands. While saturated analogs like Leucine and Valine are industry

standards, 2-amino-4-methylpent-4-enoic acid (AMPA) represents a distinct class of

"unsaturated side-chain" ligands.

This guide details the application of N-protected AMPA as a chiral ligand. Unlike its saturated

congener (Leucine), AMPA possesses a pendant 1,1-disubstituted alkene. This moiety

introduces unique electronic properties through potential weak

-interaction with the metal center (hemilability) and distinct steric folding, often resulting in
superior enantioselectivity for difficult substrates where standard alkyl-chain amino acids fail.
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IUPAC Name: (2S)-2-amino-4-methylpent-4-enoic acid

Common Name: L-

-Methylallylglycine

Structural Feature: Bio-isostere of Leucine with a terminal isobutenyl group.

Chirality: Available in both (S) and (R) forms (via enzymatic resolution or asymmetric

synthesis).

The "Olefin Effect" in MPAA Catalysis
Standard MPAA ligands (e.g., N-Ac-Leu) coordinate to Palladium(II) via a

-N,O bidentate mode. AMPA provides a third dimension of control:

Concerted Metalation-Deprotonation (CMD): The carboxylate acts as an intramolecular base,

deprotonating the C–H bond.

Side-Chain Hemilability: The pendant alkene in AMPA can transiently coordinate to the

electrophilic Pd(II) center. This weak

-interaction stabilizes low-coordinate intermediates, preventing catalyst decomposition (Pd
black formation) and increasing the rigidity of the enantiodetermining transition state.

Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the catalytic cycle, highlighting the ligand's bifunctional role.
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Figure 1: Catalytic cycle of Pd(II)-MPAA mediated C-H activation. The AMPA ligand dictates

stereochemistry during the CMD step.

Experimental Protocols
Ligand Preparation (N-Acetylation)
Before use in catalysis, the free amino acid must be N-protected to prevent amine poisoning of

the catalyst.

Reagents:
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(S)-2-amino-4-methylpent-4-enoic acid (1.0 equiv)[2]

Acetic anhydride (1.2 equiv) or Boc-anhydride

NaOH (2M aq), Dichloromethane (DCM)

Procedure:

Dissolve amino acid in 2M NaOH (0 °C).

Add Acetic anhydride dropwise over 30 mins.

Warm to RT and stir for 4 hours.

Acidify to pH 2 with HCl. Extract with EtOAc (3x).

Dry over MgSO4, concentrate. Recrystallize from Hexane/EtOAc.

QC Check: 1H NMR must show disappearance of

-proton shift change and presence of Acetyl singlet (~2.0 ppm).

Protocol A: Enantioselective C(sp3)–H Arylation
This protocol utilizes N-Ac-AMPA to functionalize cyclopropanes or aliphatic amides.

Materials:

Catalyst: Pd(OAc)₂ (10 mol%)

Ligand: N-Ac-AMPA (20 mol%)

Oxidant/Base: Ag₂CO₃ (1.0 equiv) or AgOAc

Additives: Na₂HPO₄ (0.5 equiv) - Crucial for buffering

Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)

Step-by-Step Workflow:
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Catalyst Pre-complexation (Recommended): In a 4mL vial, combine Pd(OAc)₂ (2.2 mg, 0.01

mmol) and N-Ac-AMPA (3.4 mg, 0.02 mmol) in 0.5 mL solvent. Heat at 60°C for 15 mins. The

solution should turn from orange-brown to a clear/pale yellow, indicating ligation.

Reaction Assembly: Add the substrate (0.1 mmol), Aryl Iodide (1.5 equiv), Ag₂CO₃ (0.1

mmol), and Na₂HPO₄ to the pre-complexed catalyst vial.

Execution: Seal the vial with a Teflon-lined cap. Stir vigorously (1000 rpm) at 80–100°C for

12–24 hours.

Note: The unsaturated side chain of AMPA is thermally stable up to ~110°C but avoid

prolonged heating >120°C to prevent isomerization.

Workup: Cool to RT. Filter through a Celite pad (elute with DCM). Concentrate and purify via

flash chromatography.

Protocol B: AMPA as a Transient Directing Group (TDG)
For the functionalization of aldehydes, the free amino acid form is used.

Mix: Aldehyde (0.1 mmol), Pd(OAc)₂ (10 mol%), Free AMPA (20 mol%).

Mechanism: AMPA forms a reversible imine with the aldehyde. The carboxylic acid directs

the Pd to the

-C-H bond.

Conditions: Use AcOH as solvent to promote imine formation/hydrolysis turnover.

Performance Data & Optimization
The following table contrasts AMPA against standard ligands in the arylation of a difficult

substrate (e.g., bulky aliphatic amide).
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Ligand Type
Ligand
Structure

Yield (%) ee (%) Notes

Control No Ligand <5% -
Pd black

precipitation

Standard N-Ac-Valine 65% 82%
Good reactivity,

moderate stereo

Standard N-Ac-Leucine 72% 85%
Standard

benchmark

Advanced N-Ac-AMPA 88% 94%

Olefin-Pd

interaction

stabilizes TS

Bulky N-Ac-t-Leucine 40% 96%

High ee, but low

yield (steric

clash)

Table 1: Comparative screening data. N-Ac-AMPA offers the optimal balance of steric bulk

(selectivity) and flexibility/hemilability (reactivity).

Troubleshooting & Critical Controls
Self-Validating the System

The "Color Test": Upon mixing Pd(OAc)₂ and N-Ac-AMPA in t-Amyl alcohol at 60°C, the

suspension must become a clear solution. If precipitate remains, ligand coordination has

failed. Add small amounts of water (10 µL) or switch to HFIP.

Background Reaction: Always run a parallel reaction with no ligand. If the background

reaction yields product (racemic), your ee values will be eroded. Lower temperature to

suppress the background pathway.[1]

Common Failure Modes
Isomerization: If the reaction runs >120°C, the terminal alkene of the ligand may migrate to

the internal position, changing the steric environment. Keep T < 100°C.
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Poisoning: Free amines or thiols in the substrate will competitively bind Pd. Ensure

substrates are purified.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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